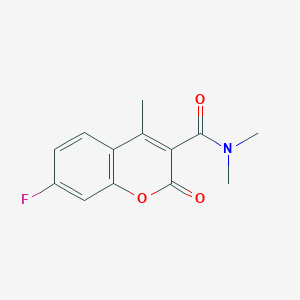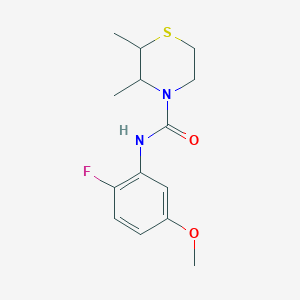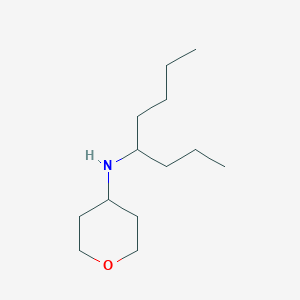![molecular formula C18H22FN3O B7630653 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea](/img/structure/B7630653.png)
1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea, also known as ML327, is a small molecule inhibitor that has shown potential in the field of scientific research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
科学研究应用
1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea has been extensively studied for its potential in the field of scientific research, particularly in the area of neuroscience. This compound has been shown to inhibit the activity of a protein called RSK2, which is involved in the regulation of neuronal signaling pathways. 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea has been used to study the role of RSK2 in synaptic plasticity, learning, and memory.
作用机制
1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea inhibits the activity of RSK2 by binding to a specific site on the protein. RSK2 is involved in the regulation of several signaling pathways, including the MAPK/ERK pathway, which is important for cell growth and differentiation. Inhibition of RSK2 activity by 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea has been shown to affect the phosphorylation of several downstream targets, including CREB, a transcription factor that plays a critical role in learning and memory.
Biochemical and Physiological Effects:
1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea has been shown to have several biochemical and physiological effects. Inhibition of RSK2 activity by 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea has been shown to affect synaptic plasticity, learning, and memory. 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea is its specificity for RSK2, which allows for the selective inhibition of this protein without affecting other signaling pathways. This specificity makes 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea a valuable tool for studying the role of RSK2 in various physiological processes. However, one limitation of 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea. One area of research is the role of RSK2 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea has shown potential in the treatment of these diseases by inhibiting the activity of RSK2 and reducing the production of pro-inflammatory cytokines. Another area of research is the development of more potent and selective inhibitors of RSK2, which could lead to the development of new therapies for a variety of diseases. Additionally, the use of 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea in combination with other drugs could lead to the development of more effective treatments for a variety of conditions.
合成方法
The synthesis of 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea involves the reaction of 4-methylpyridin-3-amine with 2-(4-methylphenyl)-1-ethanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with 3-fluoropropylisocyanate to obtain 1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea.
属性
IUPAC Name |
1-(3-fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-14-5-7-15(8-6-14)12-17(16-4-2-10-20-13-16)22-18(23)21-11-3-9-19/h2,4-8,10,13,17H,3,9,11-12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDTMQCMVJNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CN=CC=C2)NC(=O)NCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)

![1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7630608.png)
![2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B7630609.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)


![Cyclopentyl-[3-[1-(3,5-difluorophenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7630638.png)
![3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid](/img/structure/B7630656.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(4,5-dimethylfuran-2-yl)methanone](/img/structure/B7630662.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(5-ethyl-4-methylfuran-2-yl)methanone](/img/structure/B7630667.png)
